molecular formula C12H11ClN4O2S B12841834 N'-[(2-chlorophenyl)sulfonyl]pyridine-2-carboximidohydrazide

N'-[(2-chlorophenyl)sulfonyl]pyridine-2-carboximidohydrazide

Cat. No.: B12841834
M. Wt: 310.76 g/mol
InChI Key: HJLKOHBJDVNHLV-UHFFFAOYSA-N
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Description

2-Chloro-N’-(imino(pyridin-2-yl)methyl)benzenesulfonohydrazide is a complex organic compound that features a pyridine ring, a benzenesulfonohydrazide moiety, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N’-(imino(pyridin-2-yl)methyl)benzenesulfonohydrazide typically involves the reaction of 2-chlorobenzaldehyde with pyridine-2-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N’-(imino(pyridin-2-yl)methyl)benzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids or sulfonyl chlorides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzenesulfonohydrazides.

Scientific Research Applications

2-Chloro-N’-(imino(pyridin-2-yl)methyl)benzenesulfonohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-N’-(imino(pyridin-2-yl)methyl)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in microbial or cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N’-(imino(pyridin-4-yl)methyl)benzenesulfonohydrazide
  • 2-Chloro-N’-(imino(pyridin-3-yl)methyl)benzenesulfonohydrazide
  • 2-Chloro-N’-(imino(pyridin-2-yl)methyl)benzenesulfonamide

Uniqueness

2-Chloro-N’-(imino(pyridin-2-yl)methyl)benzenesulfonohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the chloro substituent and the pyridine ring enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H11ClN4O2S

Molecular Weight

310.76 g/mol

IUPAC Name

N'-[(2-chlorophenyl)sulfonylamino]pyridine-2-carboximidamide

InChI

InChI=1S/C12H11ClN4O2S/c13-9-5-1-2-7-11(9)20(18,19)17-16-12(14)10-6-3-4-8-15-10/h1-8,17H,(H2,14,16)

InChI Key

HJLKOHBJDVNHLV-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)S(=O)(=O)N/N=C(/C2=CC=CC=N2)\N)Cl

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NN=C(C2=CC=CC=N2)N)Cl

Origin of Product

United States

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